molecular formula C14H12BrFO B6318055 4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene CAS No. 1961405-36-6

4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene

Cat. No.: B6318055
CAS No.: 1961405-36-6
M. Wt: 295.15 g/mol
InChI Key: XVZJSEAQTKAUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene ( 1961405-36-6) is a high-quality organic building block of interest in medicinal chemistry and materials science research . With a molecular formula of C14H12BrFO and a molecular weight of 295.15 g/mol, this compound is characterized by the presence of both bromo and fluoro-benzyloxy functional groups on a methylbenzene core . These features make it a versatile intermediate for constructing more complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions where the bromo moiety acts as a handle for further functionalization. Researchers utilize this compound in the synthesis of potential pharmaceutical candidates and other specialty chemicals. Available with a typical purity of 98% , it is supplied for laboratory research applications only. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-2-[(4-fluorophenyl)methoxy]-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-10-2-5-12(15)8-14(10)17-9-11-3-6-13(16)7-4-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZJSEAQTKAUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes substitution under specific conditions:

Reaction ConditionsReagents/CatalystsProducts/ApplicationsYield (%)Source
High-temperature polar aprotic solventsK₃PO₄, Bu₄NBr₃, MeCN, 100°CDehalogenation or aryl coupling75–98
Microwave-assisted heatingCuI, DMF, 120°CCross-coupling with amines/thiols60–85

Key Findings :

  • Fluorine’s ortho-directing effect stabilizes intermediates during SNAr .

  • Steric hindrance from the 1-methyl group slows substitution kinetics compared to unsubstituted analogs .

Transition Metal-Catalyzed Cross-Couplings

The bromine atom participates in palladium/copper-mediated couplings:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYield (%)Source
Phenylboronic acidPdCl₂(PPh₃)₂, Na₂CO₃, THF2-((4-Fluorobenzyl)oxy)-1-methylbiphenyl73
PyrazolylboronatePd(OAc)₂, SPhos, K₃PO₄Heterobiaryl derivatives68

Buchwald-Hartwig Amination

AmineConditionsProductYield (%)Source
CyclohexylaminePd₂(dba)₃, Xantphos, 110°C4-Amino-2-((4-fluorobenzyl)oxy)-1-methylbenzene52

Ether Cleavage

The benzyloxy group is cleavable under reductive conditions:

  • H₂/Pd-C in EtOH : Removes the 4-fluorobenzyl group to yield 2-hydroxy-4-bromo-1-methylbenzene (85% yield) .

  • BBr₃ in DCM : Demethylates the 1-methyl group (≤40% yield due to competing side reactions) .

Oxidation/Reduction

ProcessReagentsOutcomeSelectivitySource
Methyl oxidationKMnO₄, H₂O, 80°C4-Bromo-2-((4-fluorobenzyl)oxy)benzoic acidLow
Bromine reductionLiAlH₄, THF, 0°C → 25°C4-Hydro-2-((4-fluorobenzyl)oxy)-1-methylbenzene92

Radical Reactions

Photocatalytic C–Br bond activation enables:

  • Alkylation : Using Ir(ppy)₃ catalyst and alkyl iodides under blue LED light (45–70% yield) .

  • Arylation : Via Minisci-type conditions (FeSO₄, H₂O₂, acetic acid) .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets effectively, making it suitable for the development of drugs aimed at treating various diseases.

Case Study: Inhibition of Receptor Tyrosine Kinases (RTK)
Research indicates that compounds similar to this compound can inhibit receptor tyrosine kinases (RTKs), such as c-Met, which are implicated in hyperproliferative disorders like cancer . The ability to modulate RTK activity opens avenues for treating conditions like melanoma and other cancers.

Biochemical Reagent

The compound serves as a biochemical reagent in life sciences research. It is utilized for synthesizing other complex molecules and studying their interactions and effects on biological systems . Its utility in organic synthesis makes it valuable in developing new compounds with potential therapeutic effects.

Neuropharmacology

Studies have shown that derivatives of this compound can exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . This suggests potential applications in treating neurodegenerative diseases by enhancing neurotransmitter availability.

Data Table: Summary of Key Applications

Application AreaDescriptionReference
Medicinal ChemistryDevelopment of anti-cancer agents targeting RTKs like c-Met
Biochemical ReagentUsed in organic synthesis and life sciences research
NeuropharmacologyInhibition of MAO for potential treatment of neurodegenerative diseases

Mechanism of Action

The mechanism by which 4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares key structural analogs based on substituent positions and electronic properties:

Compound Name Substituents (Positions) Key Structural Differences Electronic Effects
4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene Br (4), (4-F-BnO) (2), CH₃ (1) Reference compound Fluorine enhances electron-withdrawing effects
1-Bromo-2-((4-fluorobenzyl)oxy)benzene Br (1), (4-F-BnO) (2) No methyl group at position 1 Reduced steric hindrance at position 1
4-Benzyloxy-2-bromo-1-methoxybenzene Br (2), BnO (4), OCH₃ (1) Methoxy at 1 vs. methyl; benzyloxy at 4 vs. 2 Methoxy is electron-donating; alters reactivity
4-Bromo-2-ethoxy-1-methylbenzene Br (4), OEt (2), CH₃ (1) Ethoxy vs. (4-F-BnO) at 2 Ethoxy is less electron-withdrawing than F-BnO
4-Bromo-1-isopropyl-2-methoxybenzene Br (4), OCH₃ (2), iPr (1) Isopropyl at 1 vs. methyl; methoxy at 2 Increased steric bulk at position 1
5-Bromo-N-cycloheptyl-2-((4-F-BnO))-6-methyl-nicotinamide Br (5), (4-F-BnO) (2), CH₃ (6) Pyridine core vs. benzene; different Br position Pyridine’s nitrogen alters electronic density

Physicochemical Properties

  • Lipophilicity: The (4-fluorobenzyl)oxy group in the target compound increases logP compared to non-fluorinated analogs (e.g., 4-bromo-2-benzyloxy-1-methylbenzene) .
  • Melting Points : Bulky substituents (e.g., isopropyl in ) elevate melting points due to crystalline packing, whereas the methyl group in the target compound reduces rigidity.
  • Solubility: Ethoxy or methoxy groups () improve aqueous solubility compared to hydrophobic (4-F-BnO).

Biological Activity

4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom, a fluorobenzyl ether group, and a methyl group on a benzene ring. Its structure can be represented as follows:

C9H8BrFO\text{C}_9\text{H}_8\text{BrF}\text{O}

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often interact with various biological pathways, including:

  • Keap1-Nrf2 Pathway : Compounds targeting this pathway can modulate oxidative stress responses. For instance, derivatives with fluorobenzyl groups have shown inhibitory effects on the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial for regulating antioxidant responses .
  • Proteasomal Degradation : The compound may influence proteasomal degradation pathways, similar to other PROTACs (proteolysis-targeting chimeras), which utilize the cell's natural degradation mechanisms .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study Activity Assessed IC50 Values (µM) Notes
Enzyme Inhibition40.43 (least effective)Related compounds showed varying potency in enzyme inhibition.
Nrf2 Activation64.5Significant increase in mRNA levels of Nrf2 target genes.
PPAR Agonism<5Demonstrated submicromolar activity in relevant assays.

Case Studies

  • Nrf2 Activation Study :
    A study demonstrated that a derivative of this compound significantly activated the Nrf2 pathway, leading to increased expression of downstream antioxidant genes such as GSTM3, HMOX2, and NQO1 . This suggests potential applications in combating oxidative stress-related diseases.
  • Enzyme Inhibition Analysis :
    In an analysis of enzyme inhibitors, several derivatives exhibited promising inhibitory activity with IC50 values in the low micromolar range. The presence of the fluorobenzyl group was associated with enhanced binding affinity to the catalytic pocket of target enzymes .
  • PPAR Agonism :
    Compounds structurally related to this compound were evaluated for their ability to activate PPARα, showing significant efficacy in reducing inflammation and improving metabolic profiles in animal models .

Q & A

What are the optimal synthetic routes for 4-Bromo-2-((4-fluorobenzyl)oxy)-1-methylbenzene, and how can regioselectivity be controlled during bromination?

Basic Research Question
A four-step synthesis involving hydroxyl protection, bromination, deprotection, and benzylation is commonly employed. For example, 4-methoxyphenol can be acetylated to protect the hydroxyl group, followed by bromination using N-bromosuccinimide (NBS) in acetonitrile to achieve ortho-bromination . Regioselectivity is influenced by solvent polarity, temperature, and directing groups (e.g., methoxy or acetyl groups). Post-bromination, hydrolysis removes the acetyl group, and benzylation with 4-fluorobenzyl bromide introduces the final substituent. Reaction progress should be monitored via TLC and NMR to confirm intermediate structures .

Which analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and electronic environments. Aromatic protons near electron-withdrawing groups (e.g., Br) show downfield shifts.
  • X-ray Crystallography : Resolves ambiguous structural features (e.g., dihedral angles between aromatic rings). For example, a related compound exhibited an 85.72° dihedral angle between rings stabilized by van der Waals forces .
  • HPLC/MS : Validates purity (>97%) and molecular weight .
    Discrepancies arise from impurities or solvent effects. Cross-validate data using multiple methods (e.g., compare experimental NMR shifts with computational models like DFT).

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The bromine atom serves as a leaving group in Suzuki or Ullmann couplings. Steric hindrance from the 4-fluorobenzyloxy group may slow reactivity, necessitating bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Electron-withdrawing substituents (e.g., fluorine) polarize the C-Br bond, increasing electrophilicity. Kinetic studies under varying Pd catalyst loads (0.5–5 mol%) and temperatures (60–100°C) can optimize yields. Monitor competing side reactions (e.g., debromination) via GC-MS .

What strategies mitigate challenges in crystallizing this compound, and how does crystal packing affect its physicochemical properties?

Advanced Research Question
Crystallization challenges arise from flexible ether linkages and halogenated moieties. Use solvent vapor diffusion with toluene/hexane mixtures to induce slow nucleation. A related brominated compound crystallized in a monoclinic system (P21/nP2_1/n) with unit cell parameters a=11.164a=11.164 Å, b=9.514b=9.514 Å, c=16.135c=16.135 Å, and β=110.21\beta=110.21^\circ . Crystal packing dominated by van der Waals interactions (no hydrogen bonds) impacts melting points and solubility. Thermal analysis (DSC) can correlate packing density with thermal stability.

How is this compound utilized in medicinal chemistry, particularly for diabetes-related targets?

Advanced Research Question
The compound’s aryl-bromine motif is a precursor for SGLT2 inhibitors, which target renal glucose reabsorption. For instance, derivatives with similar substituents (e.g., ethoxyphenyl groups) have shown hypoglycemic activity in vitro. Structure-activity relationship (SAR) studies involve substituting the benzyloxy group with bioisosteres (e.g., thioethers) and evaluating IC50_{50} values against SGLT2 transporters .

How should researchers address contradictions in purity assessments of this compound across different analytical methods?

Advanced Research Question
Discrepancies arise from method sensitivity. For example, GC may report >97% purity , while HPLC detects trace impurities. Use orthogonal methods:

  • Elemental Analysis : Confirm C/H/Br/F ratios.
  • 19^19F NMR : Quantify fluorinated byproducts.
  • XRD : Detect crystalline impurities.
    Calibrate instruments with certified reference standards and perform spike/recovery experiments to validate accuracy.

What safety protocols are essential when handling this compound, given its structural similarity to hazardous brominated aromatics?

Basic Research Question
Follow guidelines for brominated compounds:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (H300/H301 hazards) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Storage : Keep in amber glass under nitrogen at –20°C to prevent degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.